molecular formula C20H21N3O3 B2993605 4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 865658-70-4

4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2993605
CAS No.: 865658-70-4
M. Wt: 351.406
InChI Key: BEOOLTINJRWUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazoloquinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to minimize by-products and ensure consistency in the final product. Advanced purification techniques, such as chromatography, would be employed to isolate the compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present in the compound and the reagents used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

  • Addition: : Addition reactions may involve the use of electrophiles or nucleophiles to add new functional groups to the compound.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Medicine: : It may have therapeutic properties and could be investigated for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It may be used in biological studies to understand its interactions with biological targets and pathways.

  • Industry: : It could be utilized in the development of new materials, pharmaceuticals, and other chemical products.

Comparison with Similar Compounds

This compound can be compared with other similar pyrazoloquinolines and related compounds. Some similar compounds include:

  • Pyrazolo[3,4-b]quinoline derivatives: : These compounds share a similar core structure and may have similar biological activities.

  • Indole derivatives: : Compounds containing the indole ring system may exhibit similar properties and applications.

The uniqueness of 4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one lies in its specific structural features and the potential for diverse applications in various fields.

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS Number: 1376514-55-4) is a pyrazoloquinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H21N3O3\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{3}

This structure features a pyrazoloquinoline core with a benzodioxole substituent that may contribute to its biological properties.

Research indicates that pyrazole derivatives exhibit various biological activities through different mechanisms:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression. They target proteins such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cell proliferation and survival .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes .
  • Antimicrobial Properties : Some studies have reported that pyrazole derivatives possess significant antibacterial and antifungal activities against various pathogens .

Biological Activity Data

The following table summarizes some of the biological activities associated with pyrazole derivatives similar to the compound :

Activity Description Reference
AntitumorInhibits cancer cell growth via targeted inhibition of oncogenic pathways
Anti-inflammatoryReduces levels of inflammatory markers in vitro and in vivo
AntimicrobialEffective against a range of bacteria and fungi
Synergistic EffectsEnhances efficacy of conventional chemotherapeutics like doxorubicin

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of several pyrazole derivatives in human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxic effects and enhanced the efficacy of doxorubicin when used in combination therapy. The study highlighted a specific derivative containing halogen substituents that showed superior activity compared to others .

Case Study 2: Anti-inflammatory Effects

In another study focused on anti-inflammatory properties, researchers evaluated the impact of pyrazole compounds on cytokine production in macrophages. The findings suggested that these compounds effectively reduced the secretion of TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-10-16-17(11-4-5-14-15(6-11)26-9-25-14)18-12(21-19(16)23-22-10)7-20(2,3)8-13(18)24/h4-6,17H,7-9H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOOLTINJRWUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.